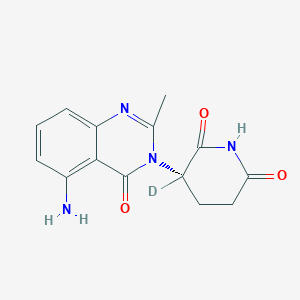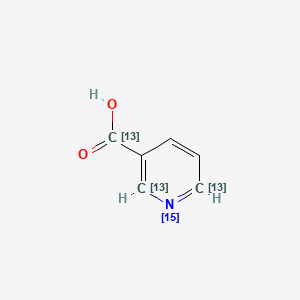
Niacin-15N,13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an essential nutrient for humans, playing a key role in energy metabolism, cell signaling, gene expression regulation, and apoptosis . This compound is particularly useful in scientific research due to its labeled isotopes, which allow for precise tracking and quantification in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Niacin-15N,13C3 involves the incorporation of stable isotopes of nitrogen (15N) and carbon (13C) into the niacin molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without altering the chemical structure of niacin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of labeled nitrogen and carbon sources, which are reacted under specific conditions to produce the labeled niacin. The final product is then purified and tested for isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions
Niacin-15N,13C3 undergoes various chemical reactions, including:
Oxidation: Niacin can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form nicotinamide.
Substitution: Various substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include nicotinic acid, nicotinamide, and various substituted derivatives of niacin .
Scientific Research Applications
Niacin-15N,13C3 has a wide range of applications in scientific research:
Mechanism of Action
Niacin-15N,13C3 exerts its effects through several mechanisms:
Energy Metabolism: Acts as a precursor for nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for redox reactions in energy metabolism.
Gene Expression Regulation: Involved in the regulation of gene expression through its role in NAD-dependent enzymes.
Apoptosis: Plays a role in programmed cell death by influencing various signaling pathways.
Comparison with Similar Compounds
Niacin-15N,13C3 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:
Unlabeled Niacin:
Nicotinamide: Another form of vitamin B3, used in similar metabolic and health-related studies.
Nicotinic Acid: A derivative of niacin, used in lipid-lowering therapies.
This compound stands out due to its enhanced utility in research applications, providing detailed insights into the metabolic pathways and mechanisms of action of niacin .
Properties
Molecular Formula |
C6H5NO2 |
|---|---|
Molecular Weight |
127.08 g/mol |
IUPAC Name |
(2,6-13C2,115N)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i3+1,4+1,6+1,7+1 |
InChI Key |
PVNIIMVLHYAWGP-HNZXROKESA-N |
Isomeric SMILES |
C1=CC(=[13CH][15N]=[13CH]1)[13C](=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





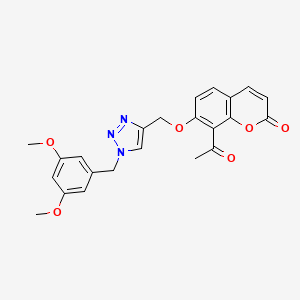
![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)


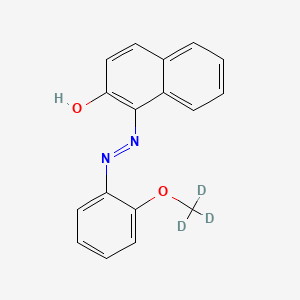

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
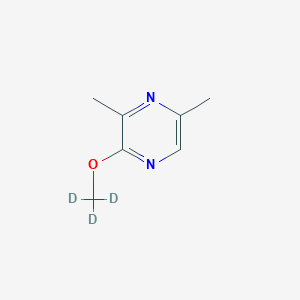

![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
